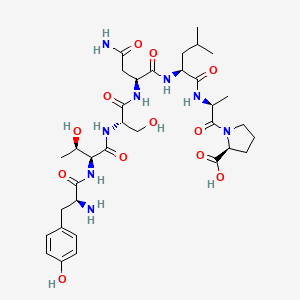
L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-thréonyl-L-sérine-L-asparaginyl-L-leucyl-L-alanyl-L-proline est un composé peptidique composé de sept acides aminés : tyrosine, thréonine, sérine, asparagine, leucine, alanine et proline. Les peptides comme celui-ci jouent des rôles cruciaux dans divers processus biologiques, notamment la signalisation, les fonctions enzymatiques et le soutien structurel.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du L-Tyrosyl-L-thréonyl-L-sérine-L-asparaginyl-L-leucyl-L-alanyl-L-proline implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes générales comprennent :
Attachement du premier acide aminé : à la résine.
Déprotection : du groupe protecteur de l’acide aminé.
Couplage : du prochain acide aminé protégé à l’aide de réactifs de couplage comme HBTU ou DIC.
Répétition : des cycles de déprotection et de couplage jusqu’à obtention de la séquence peptidique souhaitée.
Clivage : du peptide de la résine et élimination des groupes protecteurs de la chaîne latérale à l’aide d’un cocktail de clivage, généralement contenant du TFA (acide trifluoroacétique).
Méthodes de production industrielle
La production industrielle de peptides comme le L-Tyrosyl-L-thréonyl-L-sérine-L-asparaginyl-L-leucyl-L-alanyl-L-proline utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus de SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse avec une grande précision, garantissant la cohérence et la possibilité de mise à l’échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le L-Tyrosyl-L-thréonyl-L-sérine-L-asparaginyl-L-leucyl-L-alanyl-L-proline peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine ou d’autres produits d’oxydation.
Réduction : Les ponts disulfures, s’ils sont présents, peuvent être réduits en thiols libres.
Substitution : Les résidus d’acides aminés peuvent être substitués par d’autres groupes fonctionnels ou modifiés pour modifier les propriétés du peptide.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène (H₂O₂) ou d’autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol.
Substitution : Divers réactifs en fonction de la modification souhaitée, tels que les agents acylants pour l’acétylation.
Principaux produits formés
Oxydation : Dityrosine, dérivés de la sérine oxydée.
Réduction : Thiols libres provenant des ponts disulfures.
Substitution : Peptides modifiés avec des groupes fonctionnels modifiés.
Applications de recherche scientifique
Le L-Tyrosyl-L-thréonyl-L-sérine-L-asparaginyl-L-leucyl-L-alanyl-L-proline présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidiques.
Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et les interactions protéiques.
Médecine : Applications thérapeutiques potentielles dans le développement de médicaments, en particulier dans la conception de médicaments à base de peptides.
Industrie : Utilisé dans le développement de matériaux à base de peptides et d’applications biotechnologiques.
Applications De Recherche Scientifique
L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
Le mécanisme d’action du L-Tyrosyl-L-thréonyl-L-sérine-L-asparaginyl-L-leucyl-L-alanyl-L-proline dépend de son contexte biologique spécifique. En général, les peptides exercent leurs effets en se liant à des récepteurs spécifiques ou en interagissant avec des protéines cibles, modulant ainsi les voies de signalisation ou les activités enzymatiques. Les cibles moléculaires et les voies impliquées peuvent varier considérablement en fonction de la séquence et de la structure du peptide.
Comparaison Avec Des Composés Similaires
Composés similaires
- L-Seryl-L-tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-asparaginyl-L-threonyl-L-prolyl-L-valine
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Unicité
Le L-Tyrosyl-L-thréonyl-L-sérine-L-asparaginyl-L-leucyl-L-alanyl-L-proline est unique en raison de sa séquence spécifique d’acides aminés, qui lui confère des propriétés structurelles et fonctionnelles distinctes. Cette unicité peut influencer son affinité de liaison aux récepteurs, sa stabilité et son activité biologique globale par rapport à d’autres peptides similaires.
Propriétés
Numéro CAS |
909016-97-3 |
|---|---|
Formule moléculaire |
C34H52N8O12 |
Poids moléculaire |
764.8 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H52N8O12/c1-16(2)12-22(29(48)37-17(3)33(52)42-11-5-6-25(42)34(53)54)38-30(49)23(14-26(36)46)39-31(50)24(15-43)40-32(51)27(18(4)44)41-28(47)21(35)13-19-7-9-20(45)10-8-19/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,49)(H,39,50)(H,40,51)(H,41,47)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1 |
Clé InChI |
RHHPMOQJEPPNIQ-MSSNVOTJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


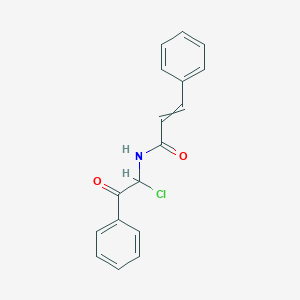
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
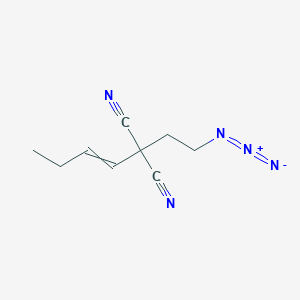
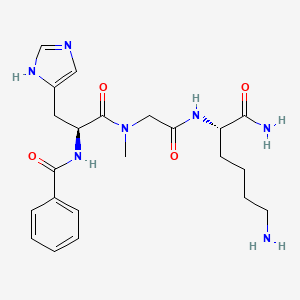
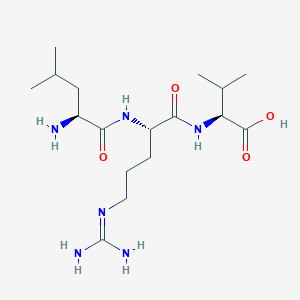
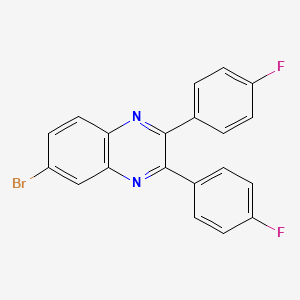
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
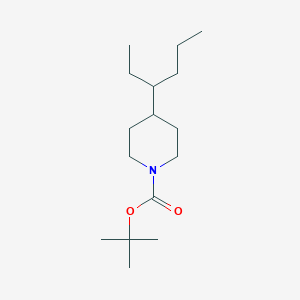
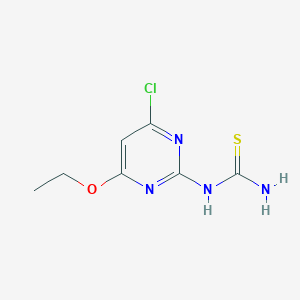
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
